Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate
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Overview
Description
Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate is a heterocyclic compound that belongs to the class of thiazolo[5,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it an interesting subject for research and development in various scientific fields.
Preparation Methods
The synthesis of Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate typically involves the annulation of a thiazole ring to a pyrimidine ring. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives, followed by the annulation of the thiazole heterocycle . Industrial production methods may involve bulk manufacturing processes that ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with enhanced biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with a wide range of receptor targets, leading to its diverse pharmacological effects . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Dimethyl (7-methoxy-5-methylthiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate can be compared to other thiazolo[5,4-d]pyrimidine derivatives, such as 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione . These compounds share similar structural features but may differ in their specific biological activities and applications. The unique combination of a methoxy group and a carbonimidodithioate moiety in this compound sets it apart from other related compounds .
Properties
Molecular Formula |
C10H12N4OS3 |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-(7-methoxy-5-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)-1,1-bis(methylsulfanyl)methanimine |
InChI |
InChI=1S/C10H12N4OS3/c1-5-11-7(15-2)6-8(12-5)18-9(13-6)14-10(16-3)17-4/h1-4H3 |
InChI Key |
IWZSFFYAXNHSIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C(=N1)SC(=N2)N=C(SC)SC)OC |
Origin of Product |
United States |
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